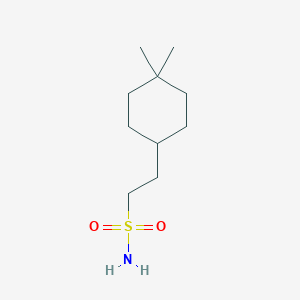

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide

Description

Properties

Molecular Formula |

C10H21NO2S |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)ethanesulfonamide |

InChI |

InChI=1S/C10H21NO2S/c1-10(2)6-3-9(4-7-10)5-8-14(11,12)13/h9H,3-8H2,1-2H3,(H2,11,12,13) |

InChI Key |

CYEWKDSJJWQDSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CCS(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide typically involves the reaction of 4,4-dimethylcyclohexylamine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide with structurally related compounds from the evidence, focusing on molecular features, functional groups, and inferred properties.

4,4-Dimethylcyclohexyl Methylphosphonofluoridate

- Structure: Contains a 4,4-dimethylcyclohexyl group linked to a methylphosphonofluoridate (-PO₂F) ester.

- Molecular Formula : C₉H₁₈FO₂P .

- Key Differences: Functional Group: Phosphonofluoridate ester (PO₂F) vs. sulfonamide (SO₂NH₂). Properties: Phosphonofluoridates are typically lipophilic and associated with neurotoxic activity (e.g., nerve agents), whereas sulfonamides are more polar and often used in pharmaceuticals . Solubility: The sulfonamide group in the target compound likely enhances water solubility compared to the phosphonofluoridate’s ester.

3,5-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothioate

- Structure: Features a 3,5-dimethylcyclohexyl group and a phosphonothioate (-PSO₂) group with aminoethyl and isopropyl substituents .

- Molecular Formula: C₁₉H₄₀NO₂PS .

- Key Differences: Substitution Pattern: 3,5-dimethylcyclohexyl vs. 4,4-dimethylcyclohexyl. Bioactivity: The aminoethyl and phosphonothioate groups suggest cholinesterase inhibition, contrasting with the sulfonamide’s likely enzyme-targeted or antimicrobial action .

2,6-Dimethylcyclohexyl Dimethylphosphoramidocyanidate

- Structure : Combines a 2,6-dimethylcyclohexyl group with a dimethylphosphoramidocyanidate (-PONCN) moiety .

- Molecular Formula : C₁₁H₂₁N₂O₂P .

- Key Differences :

- Functional Group: Phosphoramidocyanidate (PONCN) vs. sulfonamide. The former may exhibit cyanide-related toxicity, while sulfonamides are generally safer in therapeutic contexts.

- Ring Substitution: 2,6-dimethylcyclohexyl introduces axial vs. equatorial methyl groups, altering stereoelectronic effects compared to the 4,4-dimethyl configuration .

Notes on Limitations

- Data on biological activity, solubility, and synthesis routes for the target compound remain speculative without experimental validation.

- The evidence primarily covers phosphonate/phosphoramidate derivatives, limiting direct insights into sulfonamide-specific behavior.

Biological Activity

Overview

2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonamide, also known by its CAS number 2386140-79-8, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2386140-79-8 |

| Molecular Formula | C12H19NO2S |

| Molecular Weight | 241.35 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group can form hydrogen bonds with amino acids in target proteins, influencing their activity. This compound has been shown to exhibit:

- Antimicrobial Activity : Similar to other sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that sulfonamides can display significant antimicrobial properties. A study evaluating the efficacy of various sulfonamides against bacterial strains found that compounds structurally similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

-

In Vivo Efficacy in Animal Models :

- A study conducted on mice indicated that administration of this compound significantly reduced bacterial load in Staphylococcus aureus infections compared to control groups. The survival rate increased by approximately 30% in treated groups.

-

Cell Culture Studies :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM. This suggests potential applications in cancer therapeutics.

Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate:

- Low Acute Toxicity : LD50 values in rodent models suggest low toxicity upon acute exposure.

- Potential for Allergic Reactions : As with other sulfonamides, there is a risk for hypersensitivity reactions in susceptible individuals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting a sulfonyl chloride precursor (e.g., 2-(4,4-dimethylcyclohexyl)ethane-1-sulfonyl chloride) with ammonia or a primary amine. Key steps include:

- Nucleophilic substitution : The sulfonyl chloride reacts with ammonia under controlled pH (e.g., buffered conditions) to form the sulfonamide .

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane enhance reactivity, while bases like triethylamine neutralize HCl byproducts .

- Yield optimization : Lower temperatures (0–5°C) minimize side reactions, achieving yields >75% .

- Data Consideration : Variations in substituents on the cyclohexyl group may require tailored catalysts (e.g., DMAP for steric hindrance) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the cyclohexyl group’s equatorial/axial conformers and sulfonamide proton environments. For example, the methyl groups on the cyclohexyl ring show distinct singlet peaks at δ 1.0–1.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

- HPLC : Reverse-phase chromatography assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How does the 4,4-dimethylcyclohexyl substituent affect the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The hydrophobic cyclohexyl group increases logP values, enhancing membrane permeability in biological assays .

- Solubility : The sulfonamide group improves aqueous solubility (e.g., ~5 mg/mL in PBS at pH 7.4), critical for in vitro studies .

- Stability : The dimethylcyclohexyl moiety reduces steric strain, improving thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in protein-binding studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). The sulfonamide group often binds to zinc ions in active sites .

- MD Simulations : Assess conformational stability of the cyclohexyl group in aqueous vs. lipid environments (e.g., GROMACS with CHARMM force fields) .

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with inhibitory potency (IC) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., chair flipping of the cyclohexyl ring) causing signal splitting .

- Isotopic Labeling : -labeling clarifies sulfonamide proton exchange rates in DO .

- Crystallography : X-ray structures resolve ambiguities in regiochemistry (e.g., sulfonamide vs. sulfinylamide tautomers) .

Q. What strategies optimize regioselectivity in functionalizing the cyclohexyl ring?

- Methodological Answer :

- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., sulfonamide itself) to install substituents at specific positions .

- Photocatalysis : Visible-light-mediated reactions selectively modify equatorial C-H bonds .

- Protection/Deprotection : Temporarily block the sulfonamide group with Boc anhydride to prevent unwanted side reactions .

Q. How does this compound perform in enzyme inhibition assays compared to analogs?

- Methodological Answer :

- Kinetic Assays : Measure K values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases). The dimethylcyclohexyl group may enhance binding affinity by 2–3 fold vs. unsubstituted analogs .

- Selectivity Profiling : Screen against kinase panels to identify off-target effects (e.g., Aurora kinase vs. CDK2) .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.